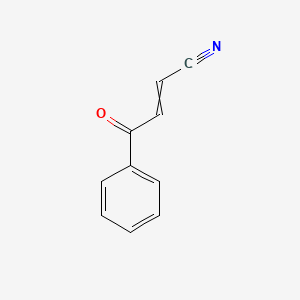![molecular formula C7H8O B14710852 4-Methylbicyclo[3.1.0]hex-3-en-2-one CAS No. 24760-21-2](/img/structure/B14710852.png)
4-Methylbicyclo[3.1.0]hex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbicyclo[3.1.0]hex-3-en-2-one is a bicyclic monoterpenoid compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.2176 g/mol . It is also known by other names such as 3-Thujen-2-one, Umbellulon, and Umbellulone . This compound is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbicyclo[3.1.0]hex-3-en-2-one can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product. The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis typically involves the use of pre-functionalized starting materials and efficient intramolecular cyclization, cyclopropanation, and transannular reactions . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH₂Cl₂) or ethanol (C₂H₅OH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dehydrosabinaketone: Also known as 5-Isopropylbicyclo[3.1.0]hex-3-en-2-one, this compound shares a similar bicyclic structure but differs in its functional groups.
Uniqueness
4-Methylbicyclo[3.1.0]hex-3-en-2-one is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and biological properties. Its high ring strain and reactivity make it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal research .
Eigenschaften
CAS-Nummer |
24760-21-2 |
|---|---|
Molekularformel |
C7H8O |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
4-methylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O/c1-4-2-7(8)6-3-5(4)6/h2,5-6H,3H2,1H3 |
InChI-Schlüssel |
MRTSKCQGUJYFIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




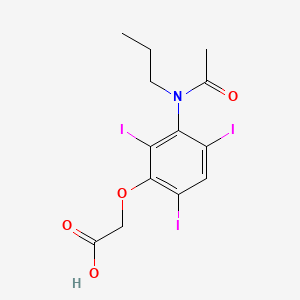


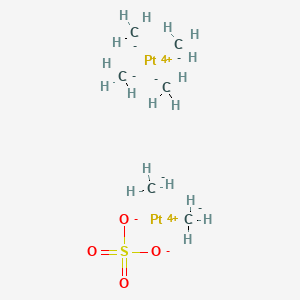

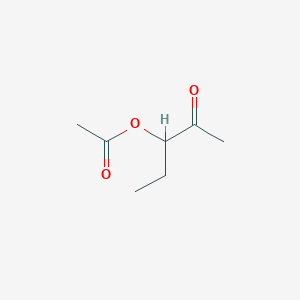
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
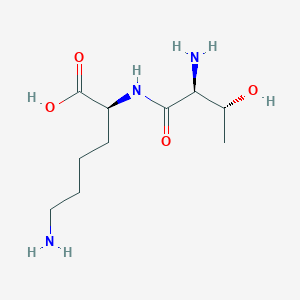

![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
